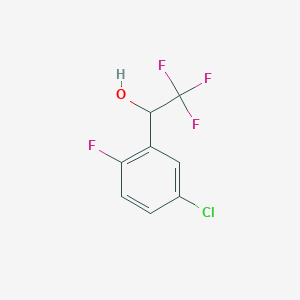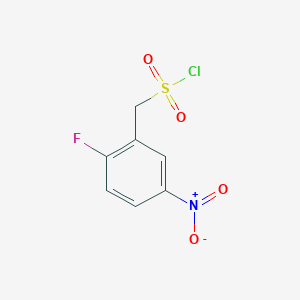
Methyl (r)-3-(4-fluorophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate is an organic compound characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of ®-3-(4-fluorophenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactor technology has also been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of Methyl ®-3-(4-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted fluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating receptor activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the hydroxypropanoate moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorophenylacetate: Similar in structure but lacks the hydroxypropanoate moiety.
4-Fluorophenylacetic acid: Contains a carboxylic acid group instead of an ester.
4-Fluorophenylpropanoic acid: Similar backbone but different functional groups.
Uniqueness
Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate is unique due to the combination of the fluorophenyl group and the hydroxypropanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl (3R)-3-(4-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |
InChI Key |
LGQVEGXFUQPHGN-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)F)O |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid](/img/structure/B13609371.png)


![1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)



